molecular formula C15H15N5O3 B2748880 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448031-07-9

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2748880
CAS No.: 1448031-07-9
M. Wt: 313.317
InChI Key: AJYRCPVDOPVAQJ-UHFFFAOYSA-N
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Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a triazole ring, a carbamoylphenoxy group, and a but-2-yn-1-yl linker, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Carbamoylphenoxy Group: The carbamoylphenoxy moiety can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable carbamoyl chloride.

    Linking the But-2-yn-1-yl Chain: The but-2-yn-1-yl chain is typically attached via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the Huisgen cycloaddition and Sonogashira coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and phenoxy groups, leading to the formation of epoxides or quinones.

    Reduction: Reduction reactions can target the triazole ring or the carbamoyl group, potentially converting them into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and carbamoylphenoxy group are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific molecular targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, while the carbamoylphenoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide: This compound shares a similar structure but with a chlorobenzamide group instead of a triazole ring.

    N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide: This compound features an indole ring, providing different electronic and steric properties.

Uniqueness

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring and a carbamoylphenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.

Properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-20-10-12(18-19-20)15(22)17-8-4-5-9-23-13-7-3-2-6-11(13)14(16)21/h2-3,6-7,10H,8-9H2,1H3,(H2,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYRCPVDOPVAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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